3-(5-Chlorthien-2-yl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

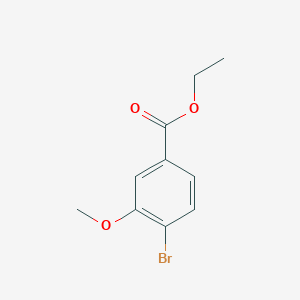

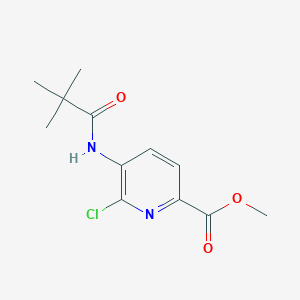

3-(5-Chlorothien-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H10O4S and its molecular weight is 262.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(5-Chlorothien-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chlorothien-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

3-(5-Chlorthien-2-yl)benzoesäure: ist ein wertvoller Baustein in der chemischen Synthese. Sie kann verwendet werden, um verschiedene heterozyklische Verbindungen zu synthetisieren, die in vielen Arzneimitteln weit verbreitet sind . Ihre Carbonsäuregruppe ermöglicht Reaktionen wie Amidbildung, Veresterung und Amidierung, die grundlegend sind, um eine Vielzahl chemischer Einheiten für weitere pharmakologische Tests zu erzeugen.

Pharmakologie

In der Pharmakologie dient This compound als Vorläufer für die Synthese von Molekülen mit potenziellen therapeutischen Wirkungen. Sie ist besonders nützlich bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Mittel, da sie eine strukturelle Ähnlichkeit zu bekannten bioaktiven Molekülen aufweist .

Materialwissenschaften

Diese Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter. Der Thiophenring in This compound ist ein häufiges Motiv in leitfähigen Polymeren, die zur Herstellung flexibler elektronischer Geräte verwendet werden .

Biochemie

In der Biochemie kann This compound verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Sie kann als Substrat oder Inhibitor für Enzyme dienen, die Carbonsäuren verarbeiten, und so Einblicke in Enzymmechanismen liefern und bei der Entwicklung enzymbasierter Sensoren helfen .

Umweltwissenschaften

Die Umweltauswirkungen von This compound und ihren Derivaten können in Bezug auf Bioabbaubarkeit und Toxizität untersucht werden. Das Verständnis ihrer Abbauprodukte und ihrer Auswirkungen auf Ökosysteme ist entscheidend für die Bewertung der Umweltsicherheit von Chemikalien, die aus ihr gewonnen werden .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard oder Reagenz in chromatographischen Methoden verwendet werden, um ähnliche Verbindungen in Mischungen zu quantifizieren. Ihre einzigartigen UV/Vis-Absorptionseigenschaften machen sie auch für die spektrophotometrische Analyse geeignet .

Industrielle Anwendungen

Obwohl This compound nicht direkt in industriellen Prozessen verwendet wird, kann sie an der Forschung und Entwicklung industrieller Katalysatoren beteiligt sein, insbesondere an solchen, die Reaktionen mit Carbonsäuren fördern. Ihre Stabilität unter verschiedenen Bedingungen macht sie zu einem idealen Kandidaten für solche Studien .

Forschung und Entwicklung

Schließlich wird This compound in akademischen und industriellen Forschungseinrichtungen umfassend als Reagenz zur Entwicklung neuer synthetischer Methoden eingesetzt. Ihr Reaktivitätsprofil hilft bei der Erforschung neuer chemischer Reaktionen, die in verschiedenen wissenschaftlichen Bereichen angewendet werden könnten .

Eigenschaften

CAS-Nummer |

920294-01-5 |

|---|---|

Molekularformel |

C13H10O4S |

Molekulargewicht |

262.28 g/mol |

IUPAC-Name |

3-(5-methoxycarbonylthiophen-2-yl)benzoic acid |

InChI |

InChI=1S/C13H10O4S/c1-17-13(16)11-6-5-10(18-11)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |

InChI-Schlüssel |

DTIKEKKMJTXWHC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl |

Kanonische SMILES |

COC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)

![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)